molecular formula C25H21N5O3S B3682021 N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide CAS No. 6512-41-0

N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B3682021
CAS No.: 6512-41-0
M. Wt: 471.5 g/mol
InChI Key: IPAQHSRSSQFIAP-UHFFFAOYSA-N
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Description

The compound N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide features a benzotriazole core substituted with a 4-methoxyphenyl group and a carbamothioyl moiety, fused to a 3-methylbenzofuran carboxamide scaffold. Its structural complexity arises from the integration of two heterocyclic systems (benzotriazole and benzofuran) and functional groups (carbamothioyl, carboxamide), which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3S/c1-14-12-20-21(29-30(28-20)16-8-10-17(32-3)11-9-16)13-19(14)26-25(34)27-24(31)23-15(2)18-6-4-5-7-22(18)33-23/h4-13H,1-3H3,(H2,26,27,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAQHSRSSQFIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=S)NC(=O)C3=C(C4=CC=CC=C4O3)C)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361841
Record name N-{[2-(4-Methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6512-41-0
Record name N-{[2-(4-Methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzotriazole moiety, potentially converting it to a more reduced form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzotriazole and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzotriazole derivatives.

    Substitution: Various substituted benzotriazole and benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The methoxyphenyl and benzofuran groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Analogues:

Hydrazinecarbothioamides [4–6] ():

  • Core: Benzene sulfonyl-linked hydrazinecarbothioamide with 2,4-difluorophenyl substituents.
  • Functional groups: C=S (1243–1258 cm⁻¹), C=O (1663–1682 cm⁻¹), and NH (3150–3319 cm⁻¹).
  • Substituents: Halogens (Cl, Br) or H on the phenylsulfonyl group.

1,2,4-Triazole-3(4H)-thiones [7–9] ():

  • Core: 1,2,4-Triazole with phenylsulfonyl and difluorophenyl groups.
  • Functional groups: C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹); absence of C=O.

Benzofuran-Triazole Hybrid ():

  • Core: Benzofuran linked to a 1H-1,2,4-triazole.
  • Substituents: Fluorophenyl, cyclopropyl, and carboxamide groups.
Comparative Analysis:
Feature Target Compound Hydrazinecarbothioamides [4–6] 1,2,4-Triazole-3(4H)-thiones [7–9] Benzofuran-Triazole Hybrid ()
Core Structure Benzotriazole + Benzofuran Benzene sulfonyl + hydrazinecarbothioamide 1,2,4-Triazole Benzofuran + 1,2,4-triazole
Key Functional Groups Carbamothioyl (C=S), Carboxamide (C=O) C=S, C=O, NH C=S, NH Carboxamide, triazole
Substituents 4-Methoxyphenyl, Methyl 2,4-Difluorophenyl, X (H, Cl, Br) X (H, Cl, Br), 2,4-Difluorophenyl Fluorophenyl, cyclopropyl
Tautomerism Not reported Not applicable Thione-thiol equilibrium Not reported

The 4-methoxyphenyl group introduces electron-donating effects, contrasting with electron-withdrawing halogens or sulfonyl groups in analogues .

Comparison with and :
  • Hydrazinecarbothioamides [4–6]: Synthesized by refluxing benzoic acid hydrazides with 2,4-difluorophenyl isothiocyanate in ethanol .
  • Triazole-thiones [7–9] : Derived from hydrazinecarbothioamides via NaOH-mediated cyclization .
  • Benzofuran-Triazole Hybrid : Utilized LiBH4 for reduction steps .

Key Differences :

  • The target’s benzotriazole synthesis may require photolytic or thermal conditions absent in triazole formation.
  • Carbamothioyl incorporation might parallel hydrazinecarbothioamide synthesis but with distinct nucleophiles.

Spectroscopic and Analytical Data Comparison

Infrared Spectroscopy (IR):
Compound Type C=S Stretch (cm⁻¹) C=O Stretch (cm⁻¹) NH Stretch (cm⁻¹)
Target Compound ~1243–1258 (expected) ~1663–1682 (expected) ~3150–3319 (expected)
Hydrazinecarbothioamides [4–6] 1243–1258 1663–1682 3150–3319
Triazole-thiones [7–9] 1247–1255 Absent 3278–3414

The target’s IR profile is expected to align with hydrazinecarbothioamides due to shared C=S and C=O groups. The absence of C=O in triazole-thiones highlights a critical distinction .

Biological Activity

N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound belonging to the benzotriazole class. Its unique structure includes a benzotriazole ring, which is known for its diverse biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C22H19N5O4
  • Molecular Weight : 417.4174 g/mol
  • CAS Number : 6173-62-2

Structural Features

The compound features a benzotriazole core linked to a methoxyphenyl group and a carbamothioyl moiety, contributing to its unique biological properties.

The mechanism of action for this compound involves interactions with various molecular targets within biological systems. The benzotriazole ring can modulate enzyme activity and receptor interactions, while the carbamothioyl group may influence redox reactions and cellular component interactions.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting potential as antimicrobial agents .

Antiparasitic Properties

Benzotriazole derivatives have also been investigated for their antiparasitic activity. For instance, certain compounds have demonstrated growth inhibition of Trypanosoma cruzi, with significant reductions in parasite viability at specific concentrations . This suggests that this compound may have similar potential in treating parasitic infections.

Antifungal Activity

Studies have shown that benzotriazole compounds can exhibit antifungal properties against pathogens such as Candida albicans and Aspergillus spp. The introduction of hydrophobic groups into the benzotriazole structure has been linked to enhanced antifungal activity, indicating that structural modifications can significantly impact efficacy .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several benzotriazole derivatives, including those structurally related to this compound. The results indicated that these compounds inhibited the growth of Staphylococcus aureus strains with MIC values ranging from 12.5–25 μg/mL, demonstrating their potential as effective antibacterial agents .

Case Study 2: Antiparasitic Activity

In another investigation focused on antiparasitic properties, derivatives similar to the compound were tested against Trypanosoma cruzi. The study found that at concentrations of 50 μg/mL, the compound induced a significant reduction in parasite viability, highlighting its potential as a therapeutic agent against trypanosomiasis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide

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